Folic acid, monosodium salt (CAS 6484-89-5), commonly referred to as sodium folate, is the pre-neutralized, highly water-soluble form of vitamin B9 (pteroylglutamic acid). While the active pteridine-aminobenzoate-glutamate core is identical to that of the free acid, the monosodium salt is specifically synthesized to overcome the severe aqueous insolubility that limits the free acid's industrial utility. In procurement and material selection, this compound is primarily sourced as a stable, ready-to-dissolve precursor for liquid pharmaceuticals, chemically defined cell culture media, and parenteral nutrition. By providing immediate solubility at near-neutral physiological pH, it bypasses the need for harsh solubilization protocols, making it the baseline standard for aqueous bioprocessing and high-concentration liquid formulations .
Substituting folic acid monosodium salt with generic folic acid (free acid) routinely fails in aqueous manufacturing due to the free acid's notoriously poor solubility profile (approximately 1.6 mg/L at 25°C). Attempting to utilize the free acid in liquid formulations requires in situ titration with strong alkalis (e.g., sodium hydroxide), a process that generates exothermic heat and transient high-pH microenvironments known to degrade the sensitive pteridine moiety[1]. Conversely, substituting the monosodium salt with advanced reduced folates, such as 5-methyltetrahydrofolate (5-MTHF), introduces severe oxidative and thermal instability. Reduced folates degrade rapidly under standard atmospheric and thermal processing conditions, requiring expensive cold-chain logistics and specialized antioxidants [2]. Therefore, for applications demanding both high aqueous solubility and robust long-term oxidative stability, the monosodium salt cannot be functionally replaced by either the free acid or reduced folate analogs.
The primary procurement driver for the monosodium salt over the free acid is its vastly superior dissolution profile. Quantitative solubility assays demonstrate that free folic acid achieves a maximum aqueous solubility of merely ~0.0016 mg/mL (1.6 mg/L) at 25°C, classifying it as a BCS Class IV compound. In stark contrast, folic acid monosodium salt readily dissolves in water at concentrations up to 100 mg/mL. This >60,000-fold increase in solubility allows formulators to prepare highly concentrated aqueous stock solutions directly, entirely eliminating the need for in situ alkalization that risks degrading the active pharmaceutical ingredient[1].
| Evidence Dimension | Maximum aqueous solubility at 25°C |
| Target Compound Data | ~100 mg/mL (Folic acid, monosodium salt) |
| Comparator Or Baseline | ~0.0016 mg/mL (Folic acid, free acid) |
| Quantified Difference | >60,000-fold increase in aqueous solubility |
| Conditions | Aqueous media, 25°C, direct dissolution without alkali titration |
Procuring the pre-formed monosodium salt eliminates the need for harsh alkali solubilization steps during manufacturing, protecting the API from pH-induced degradation and streamlining liquid formulation.
When selecting a soluble folate source, buyers often weigh folic acid salts against reduced folates like 5-methyltetrahydrofolate (5-MTHF). Kinetic degradation studies demonstrate that folic acid (and its sodium salt) exhibits extreme stability under thermal and pressure stress, showing near-zero degradation even when subjected to 600 MPa at 60°C for 7 hours. Under identical conditions, 5-MTHF undergoes rapid oxidative degradation, particularly at neutral to alkaline pH [1]. While 5-MTHF offers specific biological advantages, its thermal lability makes it highly unsuitable for standard heat-sterilized liquid media or long-shelf-life ambient products, where the monosodium salt remains structurally intact [2].
| Evidence Dimension | Thermal and oxidative degradation rate |
| Target Compound Data | Near-zero degradation (Folic acid structure at 60°C/7h) |
| Comparator Or Baseline | Rapid oxidative degradation (5-MTHF under identical thermal stress) |
| Quantified Difference | Orders of magnitude higher thermal/oxidative stability for the oxidized folic acid structure |
| Conditions | Aqueous buffer, 60°C, ambient to high pressure (up to 600 MPa) |
Ensures that the folate component survives heat sterilization, pasteurization, and long-term ambient storage without requiring costly anaerobic or cold-chain manufacturing environments.
Folic acid is strictly categorized as a Biopharmaceutics Classification System (BCS) Class IV compound due to its simultaneous low permeability and extremely low solubility (1.6 mg/L). This severely limits its dissolution rate in standard solid dosage forms, frequently causing formulations to fail USP dissolution requirements. By utilizing the pre-formed monosodium salt, the thermodynamic barrier to dissolution is bypassed via pre-existing electrostatic acid-base interactions. Conductimetric and solubility profiling confirms that salt formation yields the highly soluble charge-carrying species immediately upon hydration, shifting the limiting factor away from the dissolution rate and ensuring rapid, predictable release profiles[1].
| Evidence Dimension | Dissolution rate and BCS solubility limitation |
| Target Compound Data | Immediate dissolution of charge-carrying species (Monosodium salt) |
| Comparator Or Baseline | Dissolution-rate limited, frequently failing USP requirements (Free acid) |
| Quantified Difference | Complete circumvention of the primary BCS Class IV solubility bottleneck |
| Conditions | Standard aqueous dissolution testing for solid dosage forms |
Allows manufacturers of solid oral dosage forms to achieve rapid, USP-compliant dissolution profiles without investing in complex, costly solubility-enhancing excipients.
Because the monosodium salt provides >60,000-fold higher aqueous solubility than the free acid, it is the mandatory choice for high-concentration liquid vitamins, injectable formulations, and total parenteral nutrition (TPN) bags. It allows for direct dissolution into aqueous vehicles without the localized degradation risks associated with in situ sodium hydroxide titration[1].
In large-scale bioprocessing and mammalian cell culture, media must be formulated as concentrated liquid stocks. The monosodium salt is preferred over reduced folates (like 5-MTHF) because it easily withstands the thermal stress of media pasteurization and long-term oxygen exposure in bioreactors, ensuring a consistent, stable supply of vitamin B9 for cell division [2].
For pharmaceutical manufacturers struggling with the BCS Class IV limitations of free folic acid, substituting with the monosodium salt immediately resolves dissolution rate failures. This ensures that solid tablets and capsules meet strict USP dissolution guidelines rapidly upon entering the gastric environment, without requiring complex lipid or nanoparticle delivery systems [3].